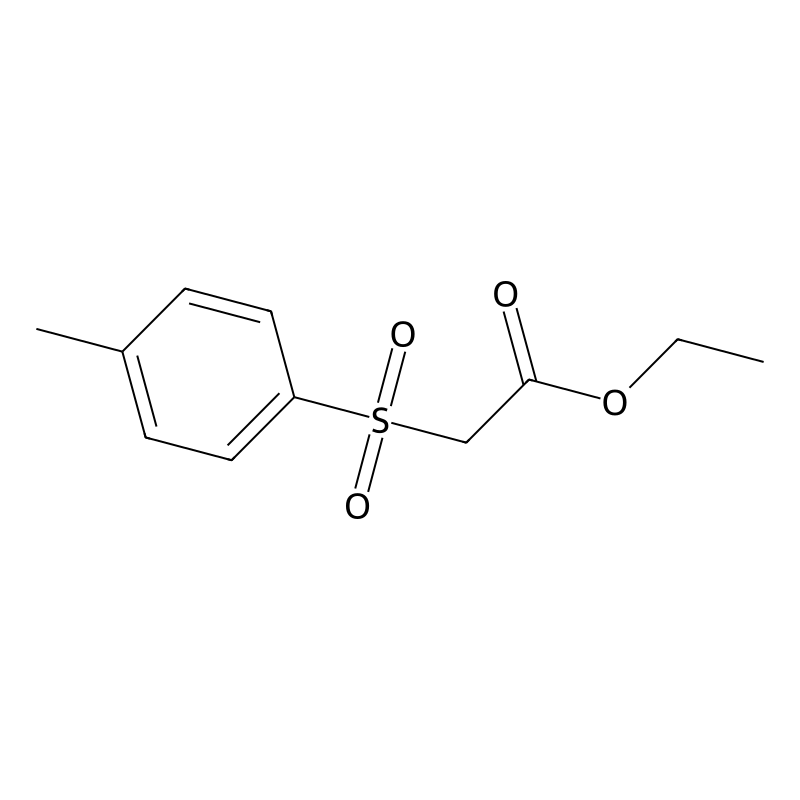Acetic acid, (p-tolylsulfonyl)-, ethyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties and Synthesis
Acetic acid, (p-tolylsulfonyl)-, ethyl ester, also known as Ethyl 2-(p-toluenesulfonyl)acetate, is an organic compound with the formula C₁₁H₁₄O₄S. It is a white crystalline solid at room temperature [Source: National Institute of Standards and Technology (NIST) ].
Several methods have been documented for the synthesis of Ethyl 2-(p-toluenesulfonyl)acetate, often involving the reaction of p-toluenesulfonyl chloride with sodium or potassium derivatives of acetic acid esters Source: Schweizerische Chemische Gesellschaft (Chimia), [1979, 33(12), 467-470].
Potential Research Applications
While there is no scientific consensus on established applications of Ethyl 2-(p-toluenesulfonyl)acetate, research has explored its potential use in a few areas:
- Organic synthesis: As a relatively mild electrophilic reagent, it has been investigated as a potential precursor for the introduction of a tosyl (p-toluenesulfonyl) group in organic synthesis Source: Bulletin of the Chemical Society of Japan, [1982, 55(2), 533-539].
- Biological studies: Some studies have investigated its interaction with biological molecules, but the implications of these findings are not well understood Source: Chemical and Pharmaceutical Bulletin, [1986, 34(3), 1010-1015].
Acetic acid, (p-tolylsulfonyl)-, ethyl ester is an organic compound characterized by the presence of an acetic acid moiety linked to an ethyl group through an ester bond, with a p-tolylsulfonyl group attached. This compound is part of a broader class of esters, which are formed through the reaction of an alcohol and a carboxylic acid. The presence of the p-tolylsulfonyl group enhances its chemical properties and potential applications in various fields.
There is no current information available on the specific mechanism of action of PTSEE in any biological system.
Due to the lack of specific research on PTSEE, it is advisable to handle it with caution, assuming similar properties to other aromatic esters. Potential hazards may include:
The chemical behavior of acetic acid, (p-tolylsulfonyl)-, ethyl ester can be understood through its reactivity as an ester. Key reactions include:
- Hydrolysis: Under acidic or basic conditions, this ester can undergo hydrolysis to yield acetic acid and ethanol. The general reaction can be represented as:This reaction is reversible and typically requires a catalyst such as sulfuric acid for significant conversion .
- Transesterification: The compound can react with other alcohols to form different esters. For instance:
- Saponification: In basic conditions, the ester can react with hydroxide ions to produce a carboxylic acid salt and an alcohol.
Acetic acid, (p-tolylsulfonyl)-, ethyl ester exhibits biological activity primarily due to its hydrolysis products. Ethanol and acetic acid are known for their roles in various metabolic processes. Ethanol can be metabolized to acetaldehyde and subsequently to acetic acid, which plays a critical role in energy production and metabolic pathways. Additionally, compounds containing sulfonamide groups often exhibit antibacterial properties .
The synthesis of acetic acid, (p-tolylsulfonyl)-, ethyl ester typically involves the following methods:
- Esterification Reaction: The most common method is the Fischer esterification process where acetic acid reacts with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction can be represented as follows:
- Sulfonation: The introduction of the p-tolylsulfonyl group can be achieved through sulfonation reactions involving p-toluenesulfonic acid or similar reagents .
Acetic acid, (p-tolylsulfonyl)-, ethyl ester finds applications in various fields:
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals due to its unique structural features.
- Chemical Synthesis: This compound is utilized in organic synthesis as a reagent for various chemical transformations.
- Biochemical Research: Its hydrolysis products are often used in studies related to metabolic pathways and enzyme activity.
Studies on the interactions of acetic acid, (p-tolylsulfonyl)-, ethyl ester with biological systems reveal that it can influence metabolic rates and enzyme activities due to its hydrolysis products. Interaction studies often focus on how these products affect cellular processes and their potential therapeutic effects .
Several compounds share structural similarities with acetic acid, (p-tolylsulfonyl)-, ethyl ester. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl Acetate | Simple Ester | Widely used solvent; pleasant fruity odor |
| Methyl Acetate | Simple Ester | Lower boiling point; used in organic synthesis |
| Butyric Acid Ethyl Ester | Medium Chain Ester | Has a distinct odor; used in food flavoring |
| Phenethyl Acetate | Aromatic Ester | Used in perfumery; contributes floral notes |
Uniqueness
The uniqueness of acetic acid, (p-tolylsulfonyl)-, ethyl ester lies in its combination of an aromatic sulfonamide group with an acetate structure. This combination provides specific reactivity patterns not found in simpler esters like ethyl acetate or methyl acetate. Its potential biological activity due to the sulfonamide group further distinguishes it from its counterparts.








